molecular formula C13H16ClNO3 B2945121 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2137754-10-8

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2945121
CAS No.: 2137754-10-8
M. Wt: 269.73
InChI Key: SXXDUMRKCHKEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H15NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a formyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the formyl group: This step often involves formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The formyl group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of new analgesics or anti-inflammatory agents.

    Industry: It may be used in the production of specialty chemicals or as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(4-Formylphenyl)piperidine-4-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

    1-(4-Methylphenyl)piperidine-4-carboxylic acid: Lacks the formyl group, which may affect its reactivity and binding properties.

    1-(4-Nitrophenyl)piperidine-4-carboxylic acid: Contains a nitro group instead of a formyl group, leading to different electronic and steric effects.

    1-(4-Hydroxyphenyl)piperidine-4-carboxylic acid: The hydroxyl group can participate in different types of chemical reactions compared to the formyl group.

Properties

IUPAC Name

1-(4-formylphenyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.ClH/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17;/h1-4,9,11H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDUMRKCHKEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137754-10-8
Record name 1-(4-formylphenyl)piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.